2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a benzyl group, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acylation Reaction: The 4-benzylpiperazine is then acylated with 2-phenylacetyl chloride to form 2-(4-benzylpiperazin-1-yl)-2-phenylacetamide.
Thiazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in biological assays to study its effects on cell signaling pathways and receptor binding.
Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of piperazine derivatives.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperazin-1-yl)-2-phenylacetamide: Lacks the thiazole ring, which may result in different pharmacological properties.
2-Phenyl-N-(1,3-thiazol-2-yl)acetamide: Lacks the piperazine ring, affecting its interaction with biological targets.
4-Benzylpiperazine: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of its piperazine, phenyl, and thiazole moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-21(24-22-23-11-16-28-22)20(19-9-5-2-6-10-19)26-14-12-25(13-15-26)17-18-7-3-1-4-8-18/h1-11,16,20H,12-15,17H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYZGIMWURVQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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